

Alantolactone: A Comprehensive Technical Guide on its Physicochemical Properties and Biological Activity

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Compound of Interest

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Abstract

(+)-Alantolactone, a naturally occurring sesquiterpenoid lactone, has emerged as a compound of significant interest within the scientific and pharmaceutical communities. Primarily isolated from the roots of *Inula helenium* (Elecampane), this bicyclic eudesmanolide exhibits a remarkable spectrum of pharmacological activities, including potent anti-inflammatory, anticancer, and antimicrobial properties. Its therapeutic potential is largely attributed to its ability to modulate critical cellular signaling pathways, notably the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) cascades. This technical guide provides a detailed overview of the physicochemical properties of Alantolactone, comprehensive experimental protocols for its extraction, quantification, and in vitro analysis, and an in-depth look at its mechanisms of action on key signaling pathways.

Physicochemical Properties of Alantolactone

Alantolactone is a crystalline solid, appearing as a white to beige powder.^[1] Its structure is characterized by a decalin ring system fused to a γ-lactone ring, which features an exocyclic α-

methylene group critical for its biological activity.[1] The comprehensive physicochemical data for Alantolactone are summarized in Table 1.

Property	Value	References
IUPAC Name	(3aR,5S,8aR,9aR)-5,8a-dimethyl-3-methylidene-3a,5,6,7,8,8a,9,9a-octahydronaphtho[2,3-b]furan-2(3H)-one	[2]
Synonyms	Helenine, Alant camphor, Inula camphor, Eupatal	[1]
CAS Number	546-43-0	[3]
Molecular Formula	C ₁₅ H ₂₀ O ₂	[3]
Molecular Weight	232.32 g/mol	[3]
Appearance	White to beige crystalline powder	[1]
Melting Point	76 - 81 °C	[3]
Boiling Point	275 °C (at 760 mm Hg)	[3]
Solubility	Soluble in DMSO (≥23.2 mg/mL), ethanol, and chloroform. Sparingly soluble in water (38.39 mg/L at 25 °C).	[4][5]
logP (o/w)	3.380	[4]
Specific Rotation [α] _D	+175° to +200° (c=1, CHCl ₃)	[6][7]

Spectral Data

The structural elucidation of Alantolactone is confirmed through various spectroscopic techniques.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** The ^1H -NMR and ^{13}C -NMR spectra are characteristic of the eudesmanolide scaffold. Key signals in the ^1H -NMR spectrum include those for the exocyclic methylene protons and the methyl groups.[\[4\]](#)[\[5\]](#) The ^{13}C -NMR spectrum shows distinct peaks for the carbonyl carbon of the lactone ring, the quaternary carbons, and the carbons of the double bonds.[\[4\]](#)[\[5\]](#)
- **Infrared (IR) Spectroscopy:** The IR spectrum of Alantolactone displays characteristic absorption bands. A strong band is typically observed in the range of $1750\text{--}1770\text{ cm}^{-1}$ corresponding to the $\text{C}=\text{O}$ stretching of the γ -lactone ring.[\[1\]](#)[\[6\]](#) Absorptions related to $\text{C}=\text{C}$ stretching of the exocyclic methylene group and the internal double bond are also present.[\[1\]](#)
- **Mass Spectrometry (MS):** Under electron impact ionization, the mass spectrum of Alantolactone shows a molecular ion peak $[\text{M}]^+$. The fragmentation pattern is complex, often involving neutral losses of CO and/or H_2O , which is characteristic of lactone rings.[\[7\]](#)[\[8\]](#)

Experimental Protocols

Accurate and reproducible experimental methodologies are crucial for the study of Alantolactone. The following sections detail validated protocols for its extraction, quantification, and common in vitro assays.

Extraction of Alantolactone from *Inula helenium*

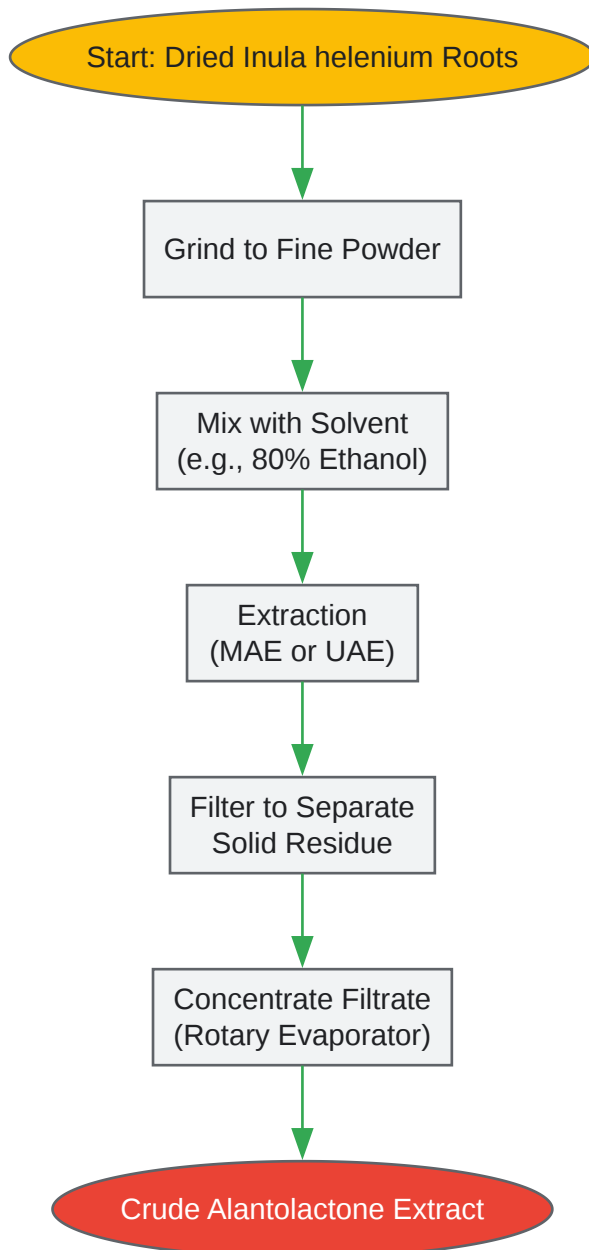
Several methods have been optimized for the extraction of Alantolactone from the dried roots of *Inula helenium*.

This method offers high efficiency and reduced extraction time.

- **Material Preparation:** Grind dried *Inula helenium* roots to a fine powder (e.g., sifted through a 140-mesh sieve).[\[9\]](#)
- **Extraction:** Mix 1.0 g of the powdered plant material with 15 mL of 80% aqueous ethanol in a microwave-transparent vessel.[\[9\]](#)[\[10\]](#)
- **Microwave Irradiation:** Place the vessel in a microwave extractor and irradiate for 120 seconds at a constant temperature of 50°C .[\[9\]](#)[\[10\]](#)

- **Sample Recovery:** After extraction, allow the mixture to cool and then filter to separate the supernatant from the solid plant residue.
- **Concentration:** Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.[6]
- **Material Preparation:** Use 0.5 g of dried, powdered *Inula helenium* root.[6][9]
- **Extraction:** Place the powder in an Erlenmeyer flask with 10 mL of 70% aqueous ethanol (1:20 w/v ratio).[6][9]
- **Ultrasonication:** Submerge the flask in an ultrasonic bath and sonicate for 30 minutes, maintaining the temperature at 25°C.[6][9]
- **Sample Recovery:** Filter the extract to separate the liquid from the solid residue.
- **Concentration:** Remove the solvent from the filtrate under vacuum to yield the crude extract.
[6]

Workflow for Alantolactone Extraction from Plant Material



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Workflow for the extraction of (+)-Alantolactone from plant material.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a validated RP-HPLC method for the accurate quantification of Alantolactone.

- Instrumentation and Conditions:
 - HPLC System: A standard system with a quaternary pump, autosampler, column oven, and UV/Vis detector.[\[5\]](#)
 - Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m).[\[5\]](#)
 - Mobile Phase: Isocratic mixture of Methanol:Water (60:40, v/v).[\[11\]](#)
 - Flow Rate: 1.0 mL/min.[\[11\]](#)
 - Column Temperature: 30°C.[\[11\]](#)
 - Detection Wavelength: 205 nm.[\[11\]](#)
 - Injection Volume: 10 μ L.[\[11\]](#)
- Preparation of Solutions:
 - Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Alantolactone reference standard and dissolve it in 10 mL of methanol.[\[5\]](#)
 - Calibration Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 μ g/mL) by serially diluting the stock solution with the mobile phase.[\[5\]](#)
 - Sample Preparation: Extract 1.0 g of powdered plant material with 25 mL of methanol via ultrasonication for 30 minutes. Filter the extract through a 0.45 μ m syringe filter prior to injection.[\[5\]](#)
- Analysis:
 - Equilibrate the HPLC system until a stable baseline is achieved.
 - Inject each calibration standard in triplicate to construct a calibration curve by plotting peak area versus concentration.
 - Inject the prepared sample solution and quantify the Alantolactone content by interpolating its peak area on the calibration curve.

In Vitro Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effect of Alantolactone on cancer cell lines.

- **Cell Seeding:** Seed cancer cells into a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well and incubate for 24 hours to allow for attachment.[\[7\]](#)
- **Compound Treatment:** Prepare serial dilutions of Alantolactone in complete cell culture medium (e.g., 1 to 100 μ M). Replace the old medium with 100 μ L of the Alantolactone dilutions or a vehicle control (DMSO).[\[7\]](#)
- **Incubation:** Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[\[7\]](#)
- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[\[12\]](#)
- **Formazan Solubilization:** Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.[\[7\]](#)
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.[\[7\]](#)
- **Data Analysis:** Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Biological Activity and Signaling Pathways

Alantolactone exerts its potent biological effects by modulating key intracellular signaling pathways that are often dysregulated in cancer and inflammatory diseases.

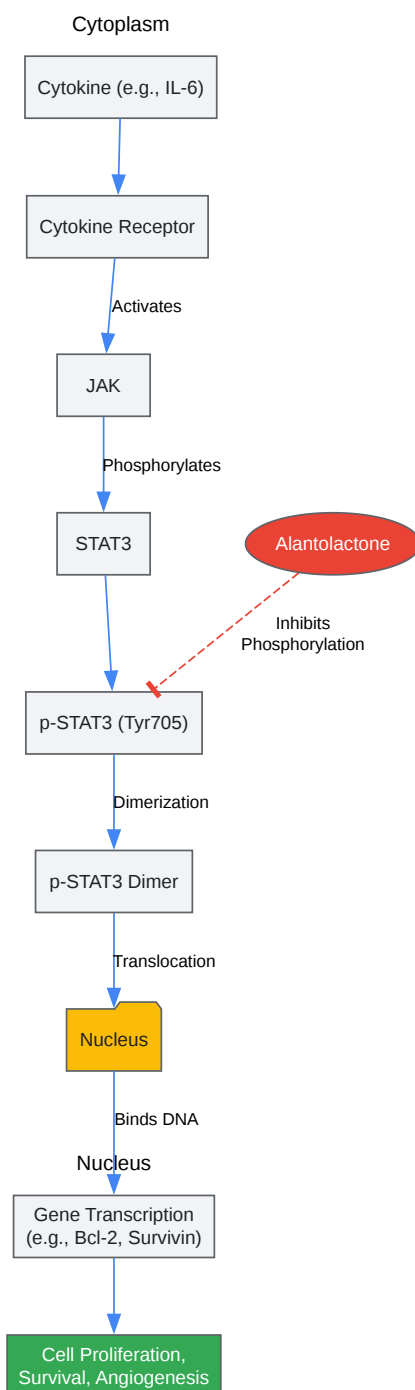
Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and angiogenesis. In many cancers, STAT3 is constitutively activated.

Alantolactone has been demonstrated to be a selective inhibitor of STAT3 signaling.[\[4\]](#) It effectively suppresses both constitutive and interleukin-6-inducible STAT3 phosphorylation at the critical tyrosine 705 residue.[\[4\]](#) This inhibition prevents the dimerization of STAT3

monomers, their subsequent translocation into the nucleus, and their DNA-binding activity.[4] As a result, the expression of STAT3 downstream target genes, such as those encoding survivin, Bcl-2, and cyclin B1, is downregulated, leading to the induction of apoptosis and inhibition of tumor cell proliferation.[3]

Inhibition of STAT3 Signaling Pathway by Alantolactone



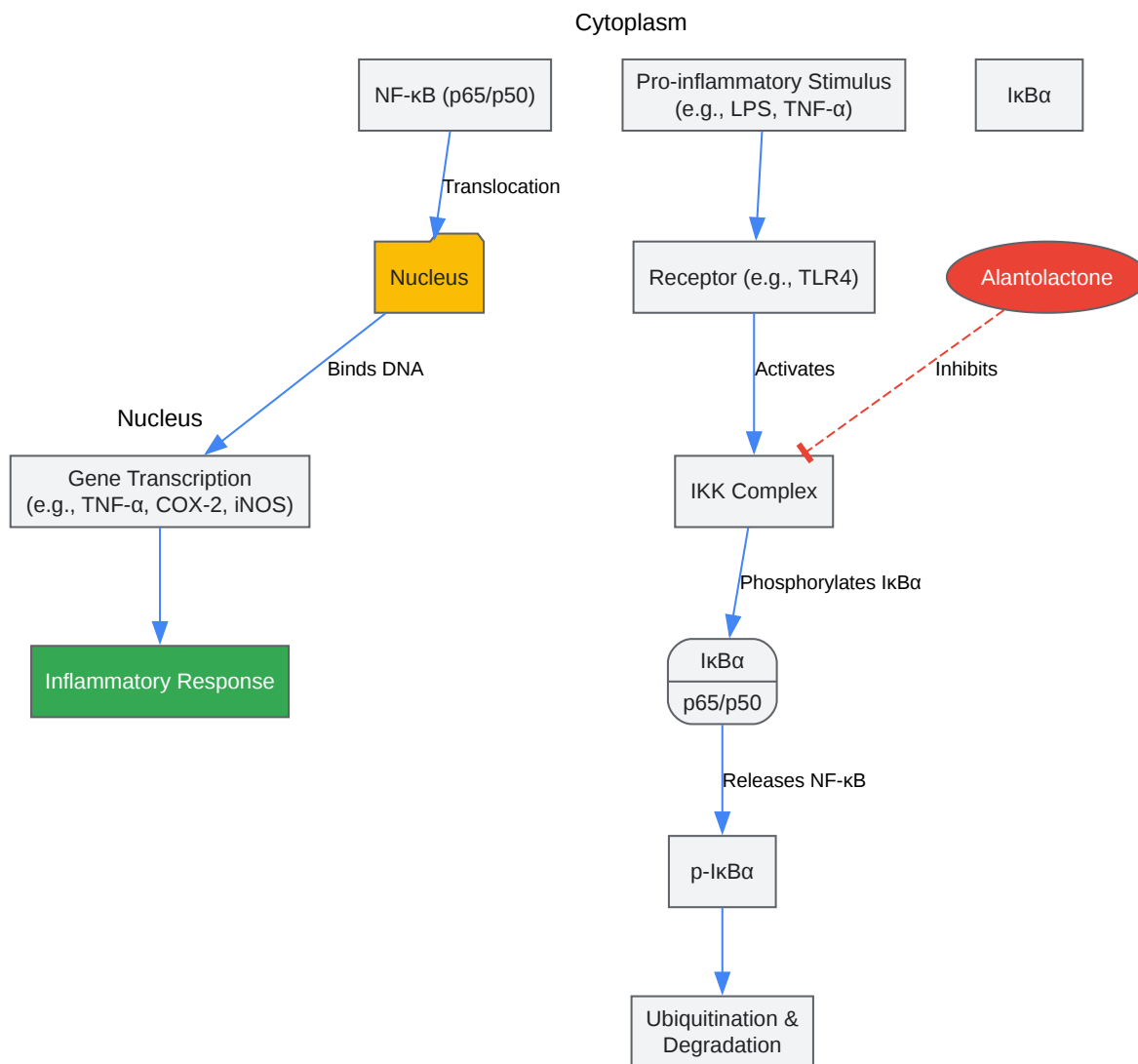
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Alantolactone inhibits the phosphorylation and activation of STAT3.

Inhibition of the NF- κ B Signaling Pathway

Nuclear Factor-kappa B (NF- κ B) is another crucial transcription factor that governs the expression of genes involved in inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers.

Alantolactone exerts potent anti-inflammatory effects by inhibiting the NF- κ B signaling cascade.^[1] It has been shown to prevent the phosphorylation and subsequent degradation of the inhibitor of NF- κ B α (I κ B α). This action effectively sequesters the NF- κ B p65/p50 heterodimer in the cytoplasm, blocking its nuclear translocation.^[1] Consequently, the transcription of NF- κ B target genes, including those for pro-inflammatory cytokines (e.g., TNF- α , IL-6) and enzymes like COX-2 and iNOS, is suppressed.^[1] Some studies suggest this inhibition occurs through the targeting of I κ B kinase (IKK) activity.

Inhibition of NF- κ B Signaling Pathway by Alantolactone[Click to download full resolution via product page](#)**Need Custom Synthesis?**

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